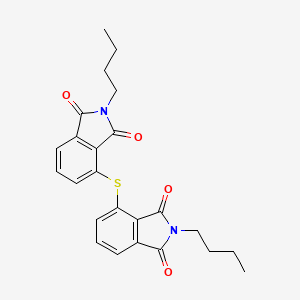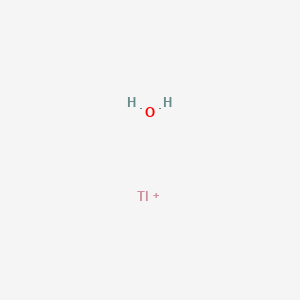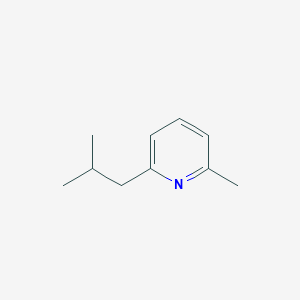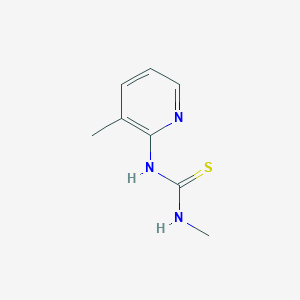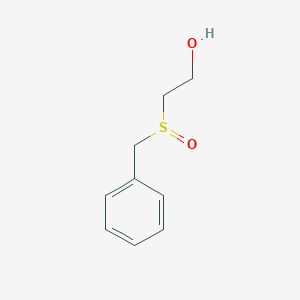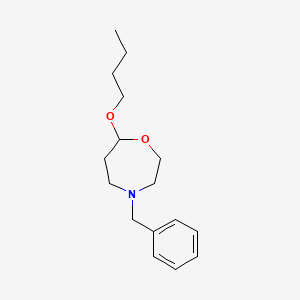![molecular formula C19H20S2 B14610529 7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane CAS No. 58681-16-6](/img/structure/B14610529.png)
7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane is a chemical compound characterized by its unique bicyclic structure. This compound is notable for its two phenylsulfanyl groups attached to the seventh carbon of the bicyclo[4.1.0]heptane framework. The presence of these phenylsulfanyl groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane typically involves the reaction of bicyclo[4.1.0]heptane with phenylsulfanyl reagents under specific conditions. One common method involves the use of phenylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as distillation and recrystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the phenylsulfanyl groups can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the phenylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkoxides, amines, and thiolates.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, hydrocarbons.
Substitution: Various substituted bicyclo[4.1.0]heptane derivatives.
Applications De Recherche Scientifique
7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane involves its interaction with molecular targets through its phenylsulfanyl groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include oxidation-reduction reactions, nucleophilic substitutions, and other transformations that modify the structure and function of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.1.0]heptane: The parent compound without the phenylsulfanyl groups.
7,7-Dichlorobicyclo[4.1.0]heptane: A similar compound with chlorine atoms instead of phenylsulfanyl groups.
7,7-Diphenylbicyclo[4.1.0]heptane: A compound with phenyl groups instead of phenylsulfanyl groups.
Uniqueness
7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
58681-16-6 |
|---|---|
Formule moléculaire |
C19H20S2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
7,7-bis(phenylsulfanyl)bicyclo[4.1.0]heptane |
InChI |
InChI=1S/C19H20S2/c1-3-9-15(10-4-1)20-19(17-13-7-8-14-18(17)19)21-16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2 |
Clé InChI |
ZOJXMMAIBOZHSL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C2(SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


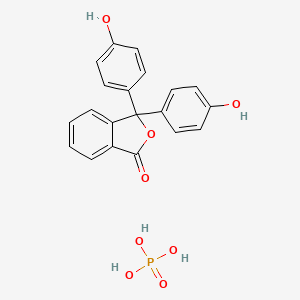

![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)



